tert-Butyl bis(4-hydroxybutyl)carbamate
Overview
Description
tert-Butyl bis(4-hydroxybutyl)carbamate is a chemical compound with the molecular formula C13H27NO5. It is a derivative of carbamic acid and is characterized by the presence of tert-butyl and hydroxybutyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl bis(4-hydroxybutyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 4-hydroxybutyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like toluene or dichloromethane under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl bis(4-hydroxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates and related derivatives.
Scientific Research Applications
tert-Butyl bis(4-hydroxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl bis(4-hydroxybutyl)carbamate involves its interaction with various molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also undergo hydrolysis to release the active amine, which can then participate in further chemical reactions. The pathways involved include nucleophilic substitution and hydrolysis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler derivative with similar protecting group properties.
tert-Butyl (4-hydroxybutyl)carbamate: A related compound with one hydroxybutyl group.
tert-Butyl bis(4-bromobutyl)carbamate: A derivative with bromobutyl groups instead of hydroxybutyl
Uniqueness
tert-Butyl bis(4-hydroxybutyl)carbamate is unique due to its dual hydroxybutyl groups, which provide additional functionality and versatility in chemical synthesis. This makes it particularly useful in complex organic synthesis and in the development of advanced materials .
Biological Activity
tert-Butyl bis(4-hydroxybutyl)carbamate, often referred to as M4, is a chemical compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula : C13H27NO4
Molecular Weight : 255.36 g/mol
The compound features a carbamate functional group and a hydroxybutyl side chain, which are critical for its interaction with biological targets. The structural properties facilitate various mechanisms of action that contribute to its biological effects.
Research indicates that this compound exhibits several mechanisms of action:
- Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase (AChE), enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where increased acetylcholine levels can improve cognitive function .
- β-Secretase Inhibition : It acts as a β-secretase inhibitor, preventing the formation of amyloid plaques associated with Alzheimer's disease. This inhibition reduces the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's .
Biological Activity
The biological activity of M4 has been evaluated through various in vitro and in vivo studies:
In Vitro Studies
- Neuroprotective Effects : M4 demonstrated a protective effect against Aβ 1-42-induced toxicity in astrocytes. Specifically, it reduced pro-inflammatory cytokines such as TNF-α and diminished oxidative stress markers .
- Cell Viability Improvement : In astrocyte cultures treated with Aβ 1-42, cell viability improved significantly when co-treated with M4 (from 43.78% to 62.98%) compared to untreated controls.
In Vivo Studies
- Cognitive Function Improvement : In animal models treated with scopolamine, M4 exhibited protective effects against cognitive decline. However, its bioavailability in the brain was noted as a limitation compared to established treatments like galantamine .
Case Studies
Several case studies have highlighted the efficacy of M4:
- Astrocyte Protection : A controlled study showed that M4 improved cell viability in astrocytes exposed to neurotoxic agents.
- Oxidative Stress Response : The compound significantly reduced malondialdehyde (MDA) levels in brain homogenates treated with scopolamine, indicating a decrease in oxidative stress .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Study Type | Effect Observed | Measurement Method |
---|---|---|
In Vitro | Increased cell viability in astrocytes | Cell viability assay |
In Vitro | Reduced TNF-α levels | ELISA |
In Vivo | Decreased MDA levels | TBARS assay |
In Vivo | Improved cognitive function | Morris water maze |
Properties
IUPAC Name |
tert-butyl N,N-bis(4-hydroxybutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4/c1-13(2,3)18-12(17)14(8-4-6-10-15)9-5-7-11-16/h15-16H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKKTHBCVTULDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCO)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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